molecular formula C25H44O2 B12056665 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol CAS No. 1108148-95-3

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol

Cat. No.: B12056665
CAS No.: 1108148-95-3
M. Wt: 380.6 g/mol
InChI Key: PUNOCEUUYUXUGR-AUZVCRNNSA-N
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Description

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol: is a specialized organic compound known for its unique structure and properties. It is a derivative of resorcinol, where the nonadecyl chain is substituted with deuterium atoms at specific positions. This compound has a molecular formula of C25H40D4O2 and a molecular weight of 380.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol typically involves the deuteration of nonadecylbenzene derivatives followed by hydroxylation. The process begins with the preparation of nonadecylbenzene, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at the desired positions. The final step involves the hydroxylation of the benzene ring to form the diol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterium gas and catalysts can facilitate the deuteration process, while advanced purification techniques ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it valuable in research applications where isotope effects are studied .

Properties

CAS No.

1108148-95-3

Molecular Formula

C25H44O2

Molecular Weight

380.6 g/mol

IUPAC Name

5-(1,1,2,2-tetradeuteriononadecyl)benzene-1,3-diol

InChI

InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3/i18D2,19D2

InChI Key

PUNOCEUUYUXUGR-AUZVCRNNSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCCC)C([2H])([2H])C1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

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